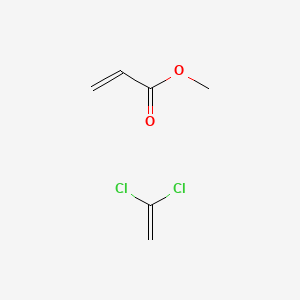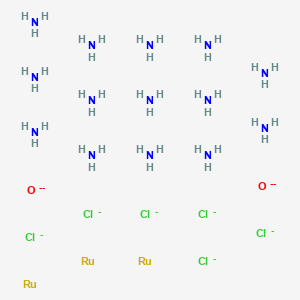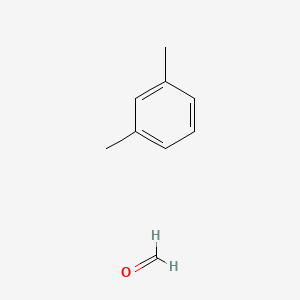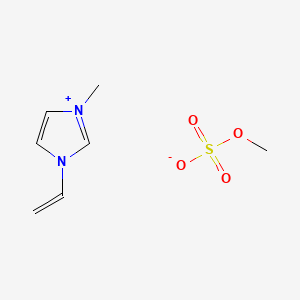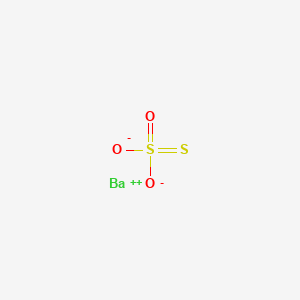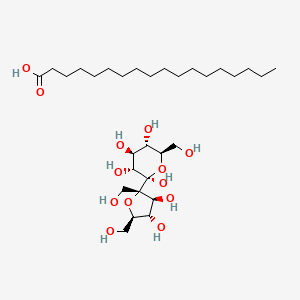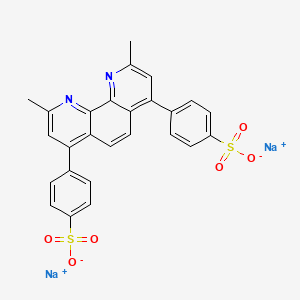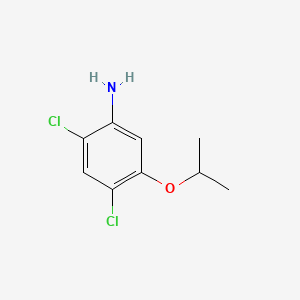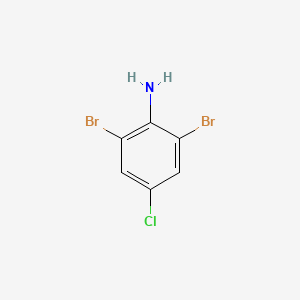
2,6-Dibromo-4-chloroaniline
Descripción general
Descripción
“2,6-Dibromo-4-chloroaniline” is a symmetrical chlorodibromo aniline . It is a chemical compound with the molecular formula C6H4Br2ClN .
Synthesis Analysis
The synthesis of “2,6-Dibromo-4-chloroaniline” is achieved through the bromination of p-chloroaniline .
Molecular Structure Analysis
The molecular structure of “2,6-Dibromo-4-chloroaniline” consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one amine group . The molecular weight of this compound is 285.364 Da .
Physical And Chemical Properties Analysis
“2,6-Dibromo-4-chloroaniline” has a density of 2.1±0.1 g/cm^3, a boiling point of 297.4±35.0 °C at 760 mmHg, and a flash point of 133.7±25.9 °C . It has a molar refractivity of 50.8±0.3 cm^3 and a molar volume of 136.0±3.0 cm^3 .
Aplicaciones Científicas De Investigación
Chemical Synthesis
“2,6-Dibromo-4-chloroaniline” can be used as a starting material or intermediate in the synthesis of other chemical compounds . It’s a versatile compound due to the presence of both bromine and chlorine atoms, which can undergo various substitution reactions.
Polymerization Studies
The compound can be involved in polymerization studies. For instance, it can form various oligomers by polymerization with guaiacol in an aqueous solution containing oxidoreductases .
Crystallography
The compound has been studied in the field of crystallography. The title compound, C6H4Br2ClN, is almost planar (r.m.s. deviation = 0.024 Å) and two intramolecular N - H⋯Br hydrogen bonds generate S (5) rings .
Environmental Science
In environmental science, “2,6-Dibromo-4-chloroaniline” can be used to study the decomposition of similar organic pollutants. For example, it undergoes decomposition via oxidation by Fusarium oxysporum, a soil fungus .
Material Science
In material science, the compound can be used to study the properties of materials at the molecular level. Its planar structure and hydrogen bonding can influence the properties of the materials it’s incorporated into .
Biological Studies
The compound can also be used in biological studies, particularly in understanding the interaction of such compounds with biological systems. The presence of halogens (bromine and chlorine) in the compound can make it interesting for studying halogen bonding in biological systems .
Safety and Hazards
Propiedades
IUPAC Name |
2,6-dibromo-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYLQXUJSOJWJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347735 | |
| Record name | 2,6-Dibromo-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-chloroaniline | |
CAS RN |
874-17-9 | |
| Record name | 2,6-Dibromo-4-chloroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







